![molecular formula C7H11ClN2O2S B2469003 1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006495-98-2](/img/structure/B2469003.png)
1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
“1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C7H11ClN2O2S . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride”, often involves the use of hydrazones and α-bromo ketones . Other methods include the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition .Molecular Structure Analysis
The molecular structure of “1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains an isopropyl group and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives, including “1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
“1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” has a density of 1.4±0.1 g/cm³, a boiling point of 312.5±30.0 °C at 760 mmHg, and a flash point of 142.8±24.6 °C . It has a molar refractivity of 53.1±0.5 cm³ and a molar volume of 159.2±7.0 cm³ . The compound is characterized by 4 H-bond acceptors, 0 H-bond donors, and 2 freely rotating bonds .Scientific Research Applications
Catalytic Applications
1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride has been used in catalytic applications. For instance, it's used in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via tandem Knoevenagel–Michael reaction, acting as a homogeneous and reusable catalyst, showcasing its efficiency and versatility in organic synthesis (Moosavi-Zare et al., 2013).
Synthesis of Sulfonylated Aminopyrazoles
The compound has been involved in the sulfonylation of 4-amino-1H-pyrazoles, leading to the creation of novel compounds such as 3,5-dimethyl-4-tosylamino-1H-pyrazole, indicating its importance in producing unique chemical structures with potential applications in various fields (Povarov et al., 2017).
Synthesis of Pyrazole Derivatives
The substance is crucial in the synthesis of precursors for novel pyrazole carbaldehyde derivatives. These derivatives have shown promising biological properties like antioxidant, anti-breast cancer, and anti-inflammatory effects, highlighting the compound's role in medicinal chemistry (Thangarasu et al., 2019).
Development of Ligands
It has been used in the preparation of optically active pyrazolylmethane ligands. These ligands, when coordinated with palladium, have been used as catalyst precursors, showcasing the compound's role in creating complex catalyst systems for organic reactions (Bovens et al., 1993).
Synthesis of Heterocyclic Sulfonamides
1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is instrumental in synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This showcases its versatility and utility in the development of compounds with potential pharmaceutical applications (Tucker et al., 2015).
Safety And Hazards
“1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” is classified as a skin corrosive substance (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement H314, which indicates that it causes severe skin burns and eye damage . The recommended precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Future Directions
The future directions for “1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride” and other pyrazole derivatives could involve further exploration of their synthesis methods and potential applications. Given their diverse biological activities, these compounds could be investigated for potential uses in pharmaceuticals and other industries .
properties
IUPAC Name |
5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-5(2)10-6(3)7(4-9-10)13(8,11)12/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLLOAAKOQLXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
1006495-98-2 |
Source
|
Record name | 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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